

N-Methyl-o-phenylenediamine dihydrochloride

CAS number 25148-68-9

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Compound of Interest

Compound Name: *N*-Methyl-o-phenylenediamine dihydrochloride

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An In-depth Technical Guide to **N-Methyl-o-phenylenediamine dihydrochloride** (CAS: 25148-68-9)

This guide provides a comprehensive technical overview of **N-Methyl-o-phenylenediamine dihydrochloride**, a pivotal chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical identity, synthesis, applications, analytical characterization, and safety protocols, grounding all claims in authoritative data.

Core Chemical Identity and Physicochemical Properties

N-Methyl-o-phenylenediamine dihydrochloride, with the CAS number 25148-68-9, is the dihydrochloride salt of N-Methyl-o-phenylenediamine. Structurally, it is an aromatic amine featuring a benzene ring substituted with a primary amine and a methylamine group at adjacent (ortho) positions.^{[1][2]} The formation of the dihydrochloride salt significantly enhances its stability and solubility in aqueous media, a critical attribute for its utility in various synthetic reactions.^{[1][3][4][5]}

Key Identifiers and Properties

Property	Value	Source(s)
IUPAC Name	N-methylbenzene-1,2-diamine dihydrochloride	[5]
CAS Number	25148-68-9	[6]
Molecular Formula	C ₇ H ₁₂ Cl ₂ N ₂	[1] [6]
Molecular Weight	195.09 g/mol	[5] [6]
Appearance	Crystals (from ethanol); light purple to pale red or light beige solid/powder	[4] [5] [6] [7]
Melting Point	191-192 °C	[6]
Solubility	Soluble in water (>=10 g/100 mL at 23 °C); slightly soluble in DMSO and Methanol	[3] [4] [5] [7]
Stability	Stable under normal temperatures and pressures	[6] [8]

Chemical Structure

Caption: Structure of N-Methyl-o-phenylenediamine with associated dihydrochloride.

Synthesis and Purification: A Mechanistic Perspective

The synthesis of **N-Methyl-o-phenylenediamine dihydrochloride** is a multi-step process that requires precise control over reaction conditions to ensure high purity and yield. The most common industrial routes originate from nitroaromatic precursors.

Primary Synthetic Pathway

A widely adopted method involves a two-step sequence: nucleophilic aromatic substitution followed by catalytic reduction.[\[1\]](#)

- Step 1: Synthesis of N-Methyl-2-nitroaniline. This step leverages the reactivity of an activated aromatic ring. o-Chloronitrobenzene is treated with an aqueous solution of monomethylamine under pressure. The electron-withdrawing nitro group activates the ortho position for nucleophilic attack by the methylamine, displacing the chloride ion. This choice is causal: the nitro group is essential for activating the ring towards substitution.[1]
- Step 2: Reduction of the Nitro Group. The intermediate, N-Methyl-2-nitroaniline, is then reduced to the corresponding diamine. A common and effective method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in a methanol solvent under hydrogen pressure.[9] This method is favored for its high efficiency and clean conversion. Alternatively, reduction can be achieved using reagents like iron powder in acetic acid or hydrazine hydrate with a nickel catalyst.[1][9]
- Step 3: Salt Formation. The resulting free base, N-Methyl-o-phenylenediamine, is highly susceptible to oxidation. Conversion to the dihydrochloride salt is performed immediately by treating the reaction mixture with hydrochloric acid (or a reagent like thionyl chloride). This not only stabilizes the compound against aerial oxidation but also facilitates its isolation and purification as a crystalline solid.[9]

Caption: Synthetic workflow for **N-Methyl-o-phenylenediamine dihydrochloride**.

Purification Protocol

Post-synthesis, purification is critical. The choice of method directly impacts the final purity, which can be crucial for applications like pharmaceutical synthesis.

- Initial Filtration: The crude dihydrochloride salt is filtered from the reaction mixture.
- Recrystallization: The solid is dissolved in a minimal amount of a suitable hot solvent, often a methanol/water mixture.[1] This process is designed to leave insoluble impurities behind.
- Cooling & Crystallization: The solution is slowly cooled to induce crystallization of the pure product, leaving soluble impurities in the mother liquor.
- Final Isolation: The purified crystals are collected by filtration, washed with a cold solvent to remove residual mother liquor, and dried under vacuum. Purity is typically assessed by HPLC, with purities exceeding 98-99% being achievable.[8][10]

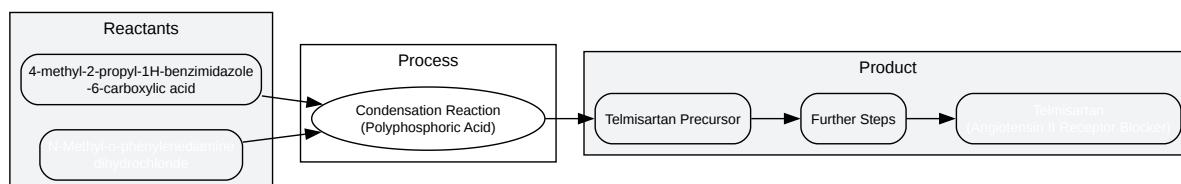
Core Applications in Drug Development and Research

This compound is not an end-product but a high-value building block, primarily in the synthesis of complex organic molecules.

Pharmaceutical Synthesis: The Telmisartan Case Study

The most prominent application of **N-Methyl-o-phenylenediamine dihydrochloride** is as a key intermediate in the manufacture of Telmisartan.^{[1][11][12]} Telmisartan is a widely prescribed antihypertensive drug that functions as a specific antagonist of the angiotensin II receptor (AT1 subtype).^[1]

The synthesis involves the condensation of **N-Methyl-o-phenylenediamine dihydrochloride** with another intermediate, 4-methyl-2-n-propyl-1H-benzimidazole-6-carboxylic acid, typically under the catalysis of polyphosphoric acid at elevated temperatures.^[10] The ortho-diamine structure is perfectly arranged to facilitate the formation of the second benzimidazole ring required in the final Telmisartan molecule. The use of this specific intermediate has been shown to optimize the synthesis, leading to high yields (over 93%) and purities (over 99.5%).^{[1][10]}



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Caption: Role in the synthesis pathway of the drug Telmisartan.

Other Significant Applications

- **Heterocyclic Chemistry:** It serves as a precursor for a wide range of benzimidazole analogs, which are scaffolds of high interest in medicinal chemistry due to their diverse biological activities.[1][13]
- **Analytical Chemistry:** The reactive nature of the diamine allows it to be used as a reagent in colorimetric assays for detecting specific analytes like nitrites.[13] It can also be used to prepare derivatizing agents for enhancing the detection of primary amines in gas chromatography-mass spectrometry (GC-MS).[13]
- **Immunohistochemistry (IHC):** The compound is employed in horseradish peroxidase (HRP) based signal amplification techniques, significantly improving the sensitivity for detecting low-abundance proteins in tissue samples.[1]

Analytical Characterization and Quality Control

Ensuring the identity and purity of **N-Methyl-o-phenylenediamine dihydrochloride** is paramount. A multi-technique approach is standard.

Analytical Technique	Expected Result / Observation	Purpose
HPLC	A single major peak with a retention time of ~5–7 minutes on a mixed-mode column.[1] Purity is typically >98%. [8]	Quantifies purity and detects impurities.
Mass Spectrometry	Molecular ion peak at m/z 195.09 (for $C_7H_{12}Cl_2N_2$), with fragmentation patterns confirming the structure.[1]	Confirms molecular weight and structural integrity.
1H NMR	Spectral data showing characteristic peaks for aromatic protons, N-H protons, and the N-methyl group.	Confirms chemical structure and proton environment.
Melting Point	Sharp melting point around 191-192 °C.	A narrow range indicates high purity.

Comparative Analysis with Structural Analogs

Understanding the properties of this compound is enhanced by comparing it to structurally similar molecules. The N-methyl group and the ortho-diamine configuration are key determinants of its unique reactivity.

Compound	Key Structural Difference	Impact on Properties and Applications
1,2-Phenylenediamine Dihydrochloride	Lacks the N-methyl group.	The absence of the methyl group reduces steric hindrance, making it more reactive in some coupling reactions. However, it is less stable under acidic conditions. [1]
N ¹ -Methylbenzene-1,4-diamine Dihydrochloride	Isomeric, with amine groups in the para (1,4) position.	The para arrangement prevents intramolecular hydrogen bonding and makes it unsuitable for forming benzimidazole rings through condensation, directing its use toward redox chemistry studies. [1]
N,N-Dimethyl-p-phenylenediamine Dihydrochloride	Two methyl groups and para substitution.	Increased lipophilicity enhances membrane permeability. It is primarily used in microbial staining and antioxidant assays due to its redox properties. [1]

Safety, Handling, and Storage Protocols

N-Methyl-o-phenylenediamine dihydrochloride is a hazardous substance and requires strict adherence to safety protocols.

Hazard Identification

The compound is classified as acutely toxic and an irritant.[8][14][15]

- GHS Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[5][8][14]

Handling and Personal Protective Equipment (PPE)

All handling must occur in a well-ventilated area, preferably within a chemical fume hood.

- Eye/Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]
- Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat or protective clothing to prevent skin exposure.[6]
- Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors, acid gases, and particulates.[3][6]
- General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[6][8]

Storage and Stability

- Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][8] Keep away from incompatible substances, particularly strong oxidizing agents.[6][8]
- Incompatibilities: Strong oxidizing agents.[6][8]

Accidental Release Measures

- Evacuate: Evacuate personnel from the immediate area.
- Ventilate: Ensure adequate ventilation.
- Containment: For solid spills, dampen the material with water to minimize dust generation.[3][5]

- Collection: Carefully sweep or vacuum the dampened material into a suitable, labeled, and closed container for disposal.[5][6]
- Decontamination: Use absorbent paper dampened with water to clean any remaining material. Wash the spill surface with a soap and water solution.[3][5]
- Disposal: Seal all contaminated materials in a vapor-tight plastic bag for proper chemical waste disposal.[3][5]

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